
2-(4-Aminophenyl)butanoic acid
概要
説明
2-(4-Aminophenyl)butanoic acid, also known as α-(p-Aminophenyl)butyric acid, is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is a solid substance at room temperature .
Molecular Structure Analysis
The linear formula of 2-(4-Aminophenyl)butanoic acid is C10H13NO2 . This indicates that the molecule is composed of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis
2-(4-Aminophenyl)butanoic acid is a solid at room temperature . It has a molecular weight of 179.22 and a density of 1.171±0.06 g/cm3 (20 ºC 760 Torr) .科学的研究の応用
Neurodegenerative Disease Research
2-(4-Aminophenyl)butanoic acid and its derivatives have shown promise in the treatment of neurodegenerative diseases. They function as chemical chaperones, helping to prevent the aggregation of misfolded proteins, which is a common feature in diseases like Alzheimer’s and Parkinson’s . The optimization of these compounds is crucial for their effective medicinal application.
Peptide Synthesis
This compound is used in solution phase peptide synthesis, which is a method for creating peptides in the liquid phase rather than on a solid support . Its structure makes it suitable for linking amino acids in a specific sequence to form peptides.
Proteomics Research
In proteomics, 2-(4-Aminophenyl)butanoic acid is utilized for studying protein interactions and functions. It can be used to modify proteins or peptides to study their structure and function within biological systems .
Materials Science
The compound’s properties may be explored in materials science for the development of new polymers or coatings that require specific amino-functionalized structures. Its ability to react with other compounds can lead to the creation of novel materials with desired properties .
Industrial Uses
In industrial settings, 2-(4-Aminophenyl)butanoic acid could be used in the synthesis of dyes, resins, or other chemicals where an aminophenyl group is required. Its reactivity with various agents can make it a valuable intermediate in chemical manufacturing processes .
Biotechnology Applications
Biotechnological applications might involve the use of 2-(4-Aminophenyl)butanoic acid in enzyme design, as a linker in antibody-drug conjugates, or in the development of biosensors. Its amino group can be crucial for binding to biomolecules or for enzymatic reactions .
Safety and Hazards
The safety information for 2-(4-Aminophenyl)butanoic acid indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
作用機序
Target of Action
The primary target of 2-(4-Aminophenyl)butanoic acid is Serine–pyruvate aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids, particularly serine and glycine.
Mode of Action
It is known to interact with its target enzyme, potentially influencing the enzyme’s activity
Biochemical Pathways
The biochemical pathways affected by 2-(4-Aminophenyl)butanoic acid are not well-documented. Given its target, it may influence pathways involving the metabolism of amino acids, particularly serine and glycine. More research is needed to confirm this and to understand the downstream effects of such interactions .
Result of Action
Given its interaction with Serine–pyruvate aminotransferase, it may influence the metabolism of certain amino acids, potentially affecting cellular functions related to these metabolic pathways
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(4-Aminophenyl)butanoic acid is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its action. More research is needed to understand these influences .
特性
IUPAC Name |
2-(4-aminophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPLXGPARWRGJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020312 | |
| Record name | 2-(4-Aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)butanoic acid | |
CAS RN |
29644-97-1 | |
| Record name | 4-Amino-α-ethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29644-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-(p-aminophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029644971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29644-97-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27530 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Aminophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

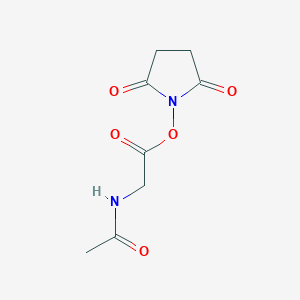

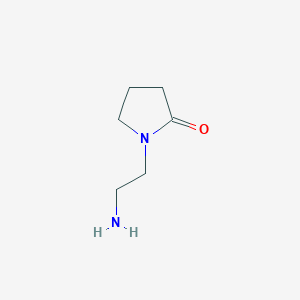
![(S)-2-(3-((tert-Butoxycarbonyl)amino)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetic acid](/img/structure/B112357.png)

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)

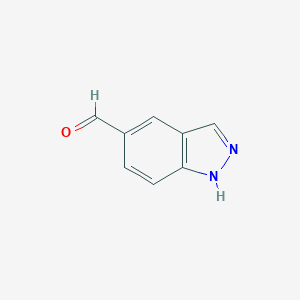
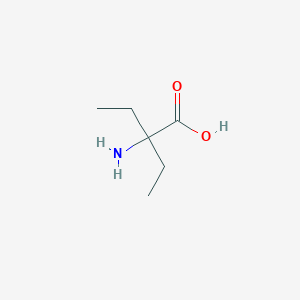

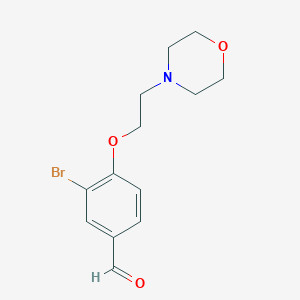


![1H-1,4-Benzodiazepine-1-acetic acid, 5-cyclohexyl-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-](/img/structure/B112381.png)